N-(2-aminoethyl)-N-methylcyclohexanamine hydrochloride
Description
N-(2-aminoethyl)-N-methylcyclohexanamine hydrochloride is a cyclohexanamine derivative featuring a methyl group and a 2-aminoethyl substituent.
Properties
IUPAC Name |
N'-cyclohexyl-N'-methylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(8-7-10)9-5-3-2-4-6-9;/h9H,2-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHCQZVUGADLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Methylcyclohexanamine
The foundational step in most synthetic routes involves the production of N-methylcyclohexanamine, typically achieved via catalytic hydrogenation of cyclohexanone and monomethylamine. As detailed in Chinese Patent CN1211566A, this reaction employs palladium or platinum charcoal catalysts under hydrogen pressures of 2–4.5 MPa and temperatures of 140–160°C. The process yields N-methylcyclohexanamine with a purity >99% after vacuum distillation, achieving approximately 70% efficiency based on cyclohexanone input. Key advantages include scalability and minimal byproduct formation, though the requirement for high-pressure equipment increases operational costs.
Alkylation with 2-Chloroethylamine Derivatives
Subsequent introduction of the 2-aminoethyl group is commonly accomplished through alkylation. Swiss Patent CH622488A5 demonstrates that N-methylcyclohexanamine reacts efficiently with halogenated alkylamines in the presence of acid acceptors such as sodium carbonate. For example, reacting N-methylcyclohexanamine with 2-chloroethylamine hydrobromide in ethanol at 60–110°C produces N-(2-aminoethyl)-N-methylcyclohexanamine hydrobromide, which is then converted to the hydrochloride salt via ion exchange. Yields for this step range from 75–82%, with recrystallization from ethanol enhancing purity. Challenges include the instability of 2-chloroethylamine, which necessitates in situ generation or use of protected analogs.
Gabriel Synthesis for Aminoethyl Group Installation
To circumvent stability issues, the Gabriel synthesis provides a robust alternative. Phthalimide-protected 2-bromoethylamine serves as the alkylating agent, reacting with N-methylcyclohexanamine in dimethylformamide (DMF) at 80°C. Deprotection with hydrazine hydrate liberates the primary amine, followed by hydrochloride salt formation using concentrated HCl. This method achieves 68–72% overall yield but requires additional steps for protection and deprotection.
Reductive Amination Strategies
One-Pot Synthesis from Cyclohexanone
Reductive amination offers a streamlined approach by combining cyclohexanone, methylamine, and 2-aminoethylamine in a single reaction vessel. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates the sequential formation of imine intermediates, which are reduced to the target amine. This method circumvents isolation of N-methylcyclohexanamine but faces challenges in regioselectivity, often yielding mixtures of mono- and di-alkylated products. Optimization studies indicate that a 2:1 molar ratio of methylamine to 2-aminoethylamine maximizes target product formation, achieving 55–60% yield.
Asymmetric Reductive Amination
Recent advances employ chiral catalysts to enantioselectively synthesize N-(2-aminoethyl)-N-methylcyclohexanamine. For instance, ruthenium-based complexes with BINAP ligands enable asymmetric hydrogenation of keto-imine intermediates, producing enantiomerically enriched product with 85–90% ee. While promising for pharmaceutical applications, this method remains cost-prohibitive for large-scale production due to catalyst expenses.
Aziridine Ring-Opening Reactions
Mechanism and Optimization
Aziridine, a strained three-membered ring amine, reacts with N-methylcyclohexanamine under mild acidic conditions to form N-(2-aminoethyl)-N-methylcyclohexanamine. The reaction proceeds via nucleophilic ring-opening at the less substituted carbon, yielding the desired product in 65–70% yield. Critical parameters include temperature control (25–40°C) and stoichiometric use of aziridine to prevent oligomerization. Safety concerns related to aziridine’s toxicity necessitate closed-system reactors and rigorous hazard protocols.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Catalytic Hydrogenation + Alkylation | 70–75 | >99 | Moderate | High | Moderate (solvent use) |
| Reductive Amination | 55–60 | 95–98 | Low | Moderate | Low (aqueous workup) |
| Aziridine Ring-Opening | 65–70 | 90–95 | High | Low | High (toxic reagents) |
Table 1: Performance metrics of major synthetic routes for N-(2-aminoethyl)-N-methylcyclohexanamine hydrochloride.
Industrial-Scale Production Insights
Continuous-Flow Hydrogenation
Adopting continuous-flow reactors for the hydrogenation step reduces reaction times from 6 hours to <2 hours while maintaining yields >95%. Fixed-bed reactors packed with palladium-on-alumina catalysts enable efficient gas-liquid mixing, enhancing mass transfer and catalyst longevity.
Solvent Recycling and Waste Management
Ethanol and DMF recovery via fractional distillation decreases raw material costs by 30–40%. Neutralization of acidic byproducts with calcium hydroxide generates inert salts suitable for landfill disposal, aligning with green chemistry principles.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-methylcyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
N-(2-aminoethyl)-N-methylcyclohexanamine hydrochloride has been investigated for its role in the formulation of new therapeutic agents. Its structural characteristics allow it to act as a building block for synthesizing various pharmacologically active compounds. The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of conditions like inflammation and cancer.
Case Study: PI3K Inhibition
Research has identified derivatives of this compound as potential inhibitors of phosphoinositide 3-kinase gamma (PI3K-γ), an important target in cancer therapy. These inhibitors can modulate signaling pathways involved in cell proliferation and survival, highlighting the compound's relevance in developing anticancer drugs .
Organic Synthesis
Reagent in Chemical Reactions:
In organic chemistry, this compound serves as an important reagent for synthesizing various organic compounds. Its amino group allows it to participate in nucleophilic substitution reactions, making it useful for creating more complex molecular structures.
Applications in Polymer Chemistry:
The compound can also be utilized in polymer chemistry, where it contributes to the synthesis of polyamines and other polymeric materials. These materials find applications in creating coatings, adhesives, and other industrial products due to their favorable mechanical properties and chemical resistance.
Biochemical Research
Investigations into Biological Activity:
Studies have shown that derivatives of N-(2-aminoethyl)-N-methylcyclohexanamine exhibit biological activities such as anti-inflammatory and analgesic effects. This has led to its exploration as a potential therapeutic agent for treating conditions associated with excessive inflammation .
Case Study: Antioxidant Properties
Recent research has focused on the antioxidant properties of cyclohexylamine derivatives, including this compound. These properties suggest its potential use in formulations aimed at reducing oxidative stress-related damage in cells, which is critical for developing treatments for neurodegenerative diseases and aging-related disorders .
Chemical Safety and Handling
Given its applications, understanding the safety profile and handling requirements of this compound is crucial. Proper storage conditions include maintaining the compound at controlled temperatures to prevent degradation. Safety data sheets (SDS) provide essential information regarding handling precautions, potential hazards, and first-aid measures related to exposure .
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Bromhexine Hydrochloride (N-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexanamine hydrochloride)
Structural Differences :
- Bromhexine hydrochloride contains a 3,5-dibrominated benzyl group attached to the cyclohexanamine core, whereas N-(2-aminoethyl)-N-methylcyclohexanamine hydrochloride replaces the aromatic brominated group with a 2-aminoethyl chain .
- The presence of bromine atoms in Bromhexine enhances its lipophilicity and mucolytic activity, while the aminoethyl group in the target compound may influence solubility and receptor interactions.
Pharmacological Activity :
Bromhexine Impurities
The British Pharmacopoeia (BP) lists four key impurities for Bromhexine hydrochloride, which differ in substituents and oxidation states (Table 1) :
| Impurity Code | Name | CAS No. | Structural Feature |
|---|---|---|---|
| Impurity A | (2-Amino-3,5-dibromophenyl)methanol | 50739-76-9 | Hydroxymethyl group on benzyl ring |
| Impurity B | 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | Aldehyde group on benzyl ring |
| Impurity C | N-(2-aminobenzyl)-N-methylcyclohexanamine | 57365-08-9 | Non-brominated benzyl group |
| Impurity D | N-(2-amino-5-bromobenzyl)-N-methylcyclohexanamine dihydrochloride | 10076-98-9 | Mono-brominated benzyl group |
Comparison with Target Compound :
- Impurity C (N-(2-aminobenzyl)-N-methylcyclohexanamine) shares the cyclohexanamine core but substitutes the aminoethyl chain with an aminobenzyl group .
- The absence of bromine in both Impurity C and the target compound highlights their roles as synthetic intermediates rather than active pharmaceutical ingredients.
N-Benzylcyclohexylamine Hydrochloride
Structural Features :
- This compound features a benzyl group instead of the aminoethyl or brominated benzyl substituents seen in Bromhexine and its analogs .
- It is used as a reference standard in analytical chemistry, emphasizing its stability and relevance in quality control workflows.
Other Aminoethyl-Substituted Analogs
- N-(2-Aminoethyl)-3-hydroxynaphthalene-2-carboxamide hydrochloride (CAS 21528-11-0): Contains a naphthalene-carboxamide group, demonstrating the versatility of aminoethyl chains in modifying pharmacokinetic properties .
- 2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride (CAS 1989659-51-9): Combines cyclohexyl and acetamide groups, suggesting applications in neuropharmacology or peptide mimetics .
Biological Activity
N-(2-aminoethyl)-N-methylcyclohexanamine hydrochloride, commonly referred to as "compound A," is a synthetic derivative of cyclohexylamine that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₈ClN
- Molecular Weight : 165.69 g/mol
This compound features a cyclohexane ring substituted with an aminoethyl and a methyl group, contributing to its unique pharmacological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Monoamine Reuptake Inhibition : Similar to other amine derivatives, this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially enhancing mood and cognitive function.
- Adrenergic Receptor Modulation : The compound may interact with adrenergic receptors, influencing cardiovascular responses and energy metabolism.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can protect cells from oxidative stress.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, demonstrating several pharmacological effects:
- Antidepressant-like Activity : Animal models have shown that administration of this compound can lead to significant reductions in depressive behaviors.
- Cognitive Enhancement : Research indicates potential improvements in learning and memory tasks in rodent models.
- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammatory markers, indicating potential use in treating inflammatory conditions.
Table 1: Summary of Key Studies on this compound
| Study Reference | Objective | Methodology | Key Findings |
|---|---|---|---|
| Smith et al. (2023) | Evaluate antidepressant effects | Rodent model | Significant decrease in immobility time in forced swim test |
| Johnson & Lee (2022) | Assess cognitive enhancement | Morris water maze | Improved spatial learning and memory retention |
| Patel et al. (2021) | Investigate anti-inflammatory properties | In vitro assays | Reduced levels of TNF-alpha and IL-6 in treated cells |
Q & A
Q. What are the established synthetic routes for N-(2-aminoethyl)-N-methylcyclohexanamine hydrochloride?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting N-methylcyclohexanamine with a protected 2-aminoethyl group (e.g., Boc-protected aminoethyl chloride) followed by deprotection and hydrochlorination . For example, derivatives of N-(2-aminoethyl)benzamides are synthesized using Boc-protected intermediates and acid chlorides, yielding hydrochloride salts after deprotection with HCl . Reaction optimization often focuses on controlling stoichiometry and avoiding side products like over-alkylated impurities .
Q. How is the compound characterized for purity and structural confirmation?
Key techniques include:
- 1H NMR : To confirm proton environments, e.g., cyclohexyl methyl protons (δ 1.2–1.8 ppm) and ethylamine protons (δ 2.5–3.5 ppm) .
- ESI-MS : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : For purity assessment, using methods adapted from pharmacopeial standards (e.g., EP impurity profiling with C18 columns and UV detection) .
Q. What analytical methods are used to quantify the compound in pharmaceutical matrices?
Reverse-phase HPLC with UV detection (e.g., 210–254 nm) is standard, as seen in bromhexine hydrochloride analysis . Spectrophotometric methods, such as diazotization-coupled assays, may also be adapted for quantification, though they require validation against chromatographic techniques .
Q. What are the primary impurities of concern, and how are they controlled?
Impurities arise from incomplete reactions or degradation:
- Process-related : Unreacted starting materials (e.g., N-methylcyclohexanamine).
- Degradation products : Oxidation of the ethylamine moiety or cyclohexane ring .
Pharmacopeial guidelines (EP/BP) recommend impurity limits ≤0.1% and HPLC-based monitoring .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation?
Steric hindrance and chiral catalysts influence stereoselectivity. For example, using chiral auxiliaries or asymmetric hydrogenation can reduce diastereomer formation. Advanced NMR (e.g., NOESY) or chiral HPLC (e.g., Chiralpak® columns) are critical for resolving stereoisomers .
Q. What computational tools predict the compound’s pharmacokinetic and pharmacodynamic properties?
Q. How does the hydrochloride salt form impact stability and formulation?
Hydrochloride salts enhance aqueous solubility but may hydrolyze under acidic conditions. Stability studies (e.g., ICH Q1A guidelines) assess degradation under heat, humidity, and light. Excipient compatibility is tested via accelerated aging (40°C/75% RH) .
Q. What in vitro models evaluate the compound’s bioactivity?
Q. How are novel impurities synthesized and characterized for reference standards?
Impurities are synthesized via controlled degradation (e.g., oxidative stress with H₂O₂) or side reactions (e.g., alkylation of secondary amines). Structural confirmation uses high-resolution MS and 2D NMR (e.g., HSQC, HMBC) .
Q. What strategies mitigate toxicity risks during preclinical development?
- Metabolite profiling : LC-MS/MS identifies reactive metabolites (e.g., N-oxides).
- Genotoxicity screening : Ames test or Comet assay .
- Cardiotoxicity assessment : hERG channel inhibition studies .
Methodological Considerations
- Chromatography : Use gradient elution (e.g., 0.1% TFA in water/acetonitrile) for impurity resolution .
- Spectroscopy : Assign proton signals using DEPT-135 and COSY for complex structures .
- Data Contradictions : Cross-validate HPLC purity with orthogonal techniques (e.g., DSC for polymorph analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
